Ethyl 2-chloro-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-chloro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8ClF3O2 . It has an average mass of 252.617 Da and a mono-isotopic mass of 252.016495 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-3-(trifluoromethyl)benzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 oxygen atoms .
Scientific Research Applications
Synthesis of Complex Compounds
Ethyl 2-chloro-3-(trifluoromethyl)benzoate is utilized in the synthesis of various complex compounds. One example is its use in synthesizing 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl) butanoic acid, a compound derived through a series of chemical transformations (Coe, Markou, & Tatlow, 1997). Additionally, it is involved in the creation of compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined through single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012).
Role in Chemical Reactions
This compound plays a critical role in various chemical reactions. For instance, it is used in regioselective deprotonation reactions, as seen in the study of 2-(4-chloro-2-pyridyl)benzoic acid and its derivatives (Rebstock, Mongin, Trécourt, & Quéguiner, 2004). It is also key in conjugate addition reactions with trifluoroacetic acid and various nucleophilic reagents, demonstrating its versatility in organic synthesis (Kolomnikova, Krylova, Chernoglazova, Petrovskii, & Gololobov, 1993).
Formation of Liquid Crystalline Polysiloxanes
Ethyl 2-chloro-3-(trifluoromethyl)benzoate contributes to the synthesis of new fluorinated monomers, which are precursors to side-chain liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties and are used in the development of materials with specific thermal and optical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Interaction with Sulfur Tetrafluoride
In a study of methyl 3,4-bis(trifluoroacetoxy)benzoate and related compounds, ethyl 2-chloro-3-(trifluoromethyl)benzoate was found to interact uniquely with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This research highlights its potential for creating fluorine-containing analogues of various acids (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Heterocycles
Ethyl 2-chloro-3-(trifluoromethyl)benzoate is instrumental in synthesizing diverse trifluoromethyl heterocycles. Using catalysts like rhodium(II) or copper(II), a variety of heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, and -imidazoles, can be derived from diazoketoester, a related compound (Honey, Pasceri, Lewis, & Moody, 2012).
Development of Novel Acaricides
The compound has been used in the development of novel acaricides, like amidoflumet, demonstrating its relevance in agricultural chemistry. The specific structure and properties of these compounds, including intramolecular hydrogen bonds, are crucial for their effectiveness (Kimura & Hourai, 2005).
Synthesis of Tricarbonylchromium Complexes
Ethyl 2-chloro-3-(trifluoromethyl)benzoate is also used in the synthesis of tricarbonylchromium complexes of substituted benzoic acid esters, an important area in organometallic chemistry (Mahaffy & Hamilton, 1987).
Diels–Alder Reactions
This compound participates in Diels–Alder reactions, aiding in the preparation of trifluoromethyl-containing derivatives of 3-aminobenzoic acid. These reactions are essential for synthesizing novel organic compounds with specific properties (Kondratov et al., 2014).
Solute-Solvent Interactions in Supercritical Fluids
It's also a subject of study in the solute-solvent interactions of supercritical fluids, providing insights into the properties of mixtures like trifluoromethane and carbon dioxide (Sun, Bennett, Johnston, & Fox, 1992).
Synthesis of Trifluoromethyl Quinolines
Ethyl 2-chloro-3-(trifluoromethyl)benzoate is used in the synthesis of trifluoromethyl quinolines, showcasing its role in creating pharmacologically interesting compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Analytical Chemistry Applications
In analytical chemistry, it is identified as a component in the ultra-performance liquid chromatography for determining preservatives in cosmetics, illustrating its utility in analytical methodologies (Wu, Wang, Wang, & Ma, 2008).
properties
IUPAC Name |
ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWINGYGIIJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648652 | |
Record name | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
CAS RN |
773135-43-6 | |
Record name | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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